Iodoacetamid

Übersicht

Beschreibung

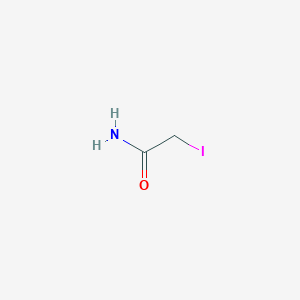

Iodoacetamide is an organic compound with the chemical formula ICH₂CONH₂ . It is an alkylating agent primarily used in biochemical research for peptide mapping and protein characterization. This compound is known for its ability to bind covalently with the thiol group of cysteine, thereby preventing the formation of disulfide bonds .

Wissenschaftliche Forschungsanwendungen

Iodacetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Proteincharakterisierung: Es wird verwendet, um reduzierte Cysteinreste zu blockieren, wodurch die Bildung von Disulfidbrücken verhindert und die Proteincharakterisierung und Peptidkartierung unterstützt wird.

Ubiquitin-Studien: Iodacetamid wird als Inhibitor von Deubiquitinasen (DUBs) eingesetzt, die am Ubiquitin-Proteasom-Weg beteiligt sind.

Massenspektrometrie: Es wird häufig bei der Probenvorbereitung für die Proteinmassenspektrometrie verwendet, um eine genaue Peptidsequenzierung zu gewährleisten.

Biologische Forschung: Iodacetamid wird verwendet, um die Rolle von Cysteinresten bei der Enzymkatalyse und anderen biochemischen Prozessen zu untersuchen.

5. Wirkmechanismus

Iodacetamid übt seine Wirkung durch die Alkylierung von Cysteinresten in Proteinen aus. Die Verbindung reagiert mit der Thiolgruppe von Cystein und bildet eine kovalente Bindung, wodurch die Bildung von Disulfidbrücken verhindert wird. Diese irreversible Hemmung ist besonders nützlich bei der Untersuchung von Cysteinpeptidasen und anderen Enzymen mit Cystein an ihren aktiven Zentren . Das Vorhandensein einer günstigen Wechselwirkung zwischen dem katalytischen Histidin und der negativ geladenen Carboxylgruppe von Iodacetamid verstärkt seine Reaktivität .

Ähnliche Verbindungen:

Iodacetat: Ähnlich wie Iodacetamid ist Iodacetat ein Alkylierungsmittel, das für die Peptidkartierung verwendet wird.

Chloracetat: Ein weiteres Alkylierungsmittel, das zur Proteincharakterisierung verwendet wird, ist jedoch weniger reaktiv als Iodacetamid.

Bromacetamid: Ähnlich in der Funktion, aber mit unterschiedlichen Reaktivitäts- und Stabilitätsprofilen.

Einzigartigkeit von Iodacetamid: Die schnelle Reaktion von Iodacetamid mit Cysteinresten und seine Fähigkeit, die Bildung von Disulfidbrücken zu verhindern, machen es zu einem wertvollen Werkzeug in der biochemischen Forschung. Sein einzigartiges Reaktivitätsprofil im Vergleich zu anderen Alkylierungsmitteln wie Iodacetat und Chloracetat unterstreicht seine Bedeutung in verschiedenen wissenschaftlichen Anwendungen .

Wirkmechanismus

Target of Action

Iodoacetamide (IAA) is an organic compound that primarily targets cysteine residues in proteins . It is commonly used to bind covalently with the thiol group of cysteine, preventing the protein from forming disulfide bonds . IAA is also used in ubiquitin studies as an inhibitor of deubiquitinase enzymes (DUBs) because it alkylates the cysteine residues at the DUB active site .

Mode of Action

IAA acts as an alkylating agent . It irreversibly inhibits all cysteine peptidases through the alkylation of the catalytic cysteine residue . Compared to its acid derivative, iodoacetate, IAA reacts substantially faster . This increased activity of IAA is due to a favorable interaction between the positive imidazolium ion of the catalytic histidine and the negatively charged carboxyl-group of the iodoacetate .

Biochemical Pathways

IAA’s action on cysteine residues can have wide-ranging effects on various biochemical pathways. For instance, it has been used to inhibit glycolysis by irreversibly inhibiting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . Moreover, the alkylation of cysteine residues can impact the glutathione (GSH) metabolism of cells .

Result of Action

The primary result of IAA’s action is the inhibition of protein function through the alkylation of cysteine residues . This can prevent the formation of disulfide bonds, crucial for protein structure and function . In addition, IAA’s ability to inhibit GAPDH can lead to a decrease in cellular lactate production .

Biochemische Analyse

Biochemical Properties

Iodoacetamide is known for its ability to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . It also interacts with cysteine and histidine residues in proteins .

Cellular Effects

Exposure of astroglia-rich primary cultures to Iodoacetamide can cause a delayed cell death that is detectable after 90 min of incubation . It also affects cellular GAPDH activity and lowers cellular lactate production .

Molecular Mechanism

Iodoacetamide exerts its effects at the molecular level by binding covalently with the thiol group of cysteine in proteins, thereby preventing the formation of disulfide bonds . This irreversible inhibition of enzymes and the formation of stable protein derivatives make it valuable in studying protein structures, protein behavior, and enzyme inhibition .

Temporal Effects in Laboratory Settings

The effects of Iodoacetamide change over time in laboratory settings. For instance, it can deprive cells of glutathione (GSH), inhibit cellular GAPDH activity, and lower cellular lactate production .

Metabolic Pathways

Iodoacetamide is involved in the glycolysis metabolic pathway, where it inhibits the glycolytic enzyme GAPDH . It also affects the glutathione (GSH) metabolism of brain cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iodoacetamide can be synthesized through the iodination of acetamide. The process involves the reaction of acetamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an aqueous medium. The reaction is typically carried out under controlled temperature conditions to ensure the desired product yield .

Industrial Production Methods: In industrial settings, iodoacetamide is produced using similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The final product is usually stabilized with a small percentage of water to prevent decomposition .

Types of Reactions:

Alkylation: Iodoacetamide is known for its alkylating properties, particularly with thiol groups in cysteine residues.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, including amines, thioethers, and imidazoles.

Common Reagents and Conditions:

Reducing Agents: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) is commonly used to reduce cysteine residues before alkylation with iodoacetamide.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Iodoacetate: Similar to iodoacetamide, iodoacetate is an alkylating agent used for peptide mapping.

Chloroacetamide: Another alkylating agent used in protein characterization, but it is less reactive compared to iodoacetamide.

Bromoacetamide: Similar in function but has different reactivity and stability profiles.

Uniqueness of Iodoacetamide: Iodoacetamide’s rapid reaction with cysteine residues and its ability to prevent disulfide bond formation make it a valuable tool in biochemical research. Its unique reactivity profile, compared to other alkylating agents like iodoacetate and chloroacetamide, highlights its importance in various scientific applications .

Biologische Aktivität

Iodoacetamide (IA) is a widely utilized compound in biochemical research, particularly noted for its role as an irreversible inhibitor of enzymes containing cysteine residues. Its biological activity extends across various applications, including peptide sequencing, enzyme inhibition, and as a radiation sensitizer in cancer therapy. This article delves into the diverse biological activities of iodoacetamide, supported by case studies and relevant research findings.

Iodoacetamide is an alkylating agent that specifically targets thiol groups in cysteine residues. Its chemical formula is , with a molecular weight of approximately 184.964 g/mol. The compound reacts with cysteine to form stable thioether adducts, which effectively inhibit enzymatic activity and alter protein function .

Key Mechanisms:

- Enzyme Inhibition: IA irreversibly inhibits various enzymes, including cysteine proteases and protein tyrosine phosphatases .

- Glycolysis Inhibition: Iodoacetamide inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH), impacting glycolytic pathways and cellular metabolism .

Biological Applications

Iodoacetamide has been employed in several biological contexts:

1. Enzyme Inhibition

Iodoacetamide's primary application lies in its ability to inhibit enzymes that rely on cysteine for their activity. This includes:

2. Radiation Sensitization

Research indicates that iodoacetamide acts as a radiation sensitizer in both bacterial and mammalian cells. A study involving LAF 1 mice demonstrated that IA enhances the effectiveness of radiation therapy by increasing the survival rate of ascites tumor cells when administered prior to radiation exposure .

Table 1: Radiation Sensitization Effects of Iodoacetamide

| Treatment Condition | Survival Rate (%) | Notes |

|---|---|---|

| Control | 50 | Baseline survival without IA |

| Iodoacetamide + Radiation | 75 | Significant increase in survival |

3. Cellular Metabolism Alteration

Iodoacetamide has been shown to deplete glutathione (GSH) levels in astrocytic cells, leading to reduced lactate production and delayed cell death. This effect underscores its potential impact on cellular redox states and metabolic pathways .

Case Study 1: Iodoacetamide in Cancer Therapy

A notable study explored the effects of iodoacetamide on tumor cells exposed to ionizing radiation. The findings suggested that IA not only sensitizes tumor cells to radiation but also facilitates better therapeutic outcomes when used in combination with conventional treatments .

Case Study 2: Impact on Glycolysis

In another investigation, primary cultures of astroglia were treated with iodoacetamide, revealing significant disruptions in glycolytic flux due to GAPDH inhibition. The study highlighted the differential effects of iodoacetamide compared to other thiol-reactive agents like iodoacetate .

Eigenschaften

IUPAC Name |

2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLTVOMIXTUURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020742 | |

| Record name | Iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Iodoacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00506 [mmHg] | |

| Record name | 2-Iodoacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

144-48-9 | |

| Record name | Iodoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | iodoacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRH8M27S79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of iodoacetamide in biological systems?

A1: Iodoacetamide primarily targets cysteine residues in proteins. It reacts with the sulfhydryl (-SH) group of cysteine, forming a stable thioether bond. [, , , , ]

Q2: How does iodoacetamide affect protein function?

A2: By covalently modifying cysteine residues, iodoacetamide can disrupt protein structure and function. This is because cysteine thiols often play crucial roles in enzyme active sites, protein folding, and protein-protein interactions. [, , , , ]

Q3: Can you provide specific examples of enzymes inactivated by iodoacetamide?

A3: Iodoacetamide has been shown to inactivate various enzymes, including:

- Chloramphenicol acetyltransferase: Iodoacetamide modifies a specific cysteine residue (S1) near the chloramphenicol-binding site, leading to enzyme inactivation. []

- Fatty acid synthase: Modification of a cysteine-SH condensing site and/or a pantetheine-SH site per dimer by iodoacetamide inhibits condensing activity and fatty acid synthesis. []

- Dopa decarboxylase: Iodoacetamide inactivates pig kidney dopa decarboxylase by modifying a cysteine residue, likely leading to steric hindrance at or near the active site. []

- Photosynthetic enzymes: Iodoacetamide inhibits photosynthesis at low concentrations by targeting phosphoribulokinase, a thiol-containing enzyme specific to the photosynthetic carbon cycle. []

- Creatine Kinase: Iodoacetamide inhibits creatine kinase activity, specifically targeting the transition state of the reaction. []

Q4: How does the presence of substrates or cofactors influence iodoacetamide's inhibitory effects?

A4: The presence of substrates or cofactors can either protect or enhance iodoacetamide's inhibitory effects, depending on the specific enzyme and its mechanism. For example:

- In chloramphenicol acetyltransferase, chloramphenicol protects against iodoacetamide inactivation, while acetyl-CoA does not. []

- In fatty acid synthase, acetyl-CoA binding partially protects against iodoacetamide modification. []

- In UDP-N-acetylglucosamine enolpyruvyltransferase (MurA), the presence of both substrates (UDP-NAG and PEP) significantly reduces alkylation by iodoacetamide, while the presence of only one substrate does not. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.